Superior HPLC Resolution and Quantitation for Ipratropium Bromide Purity Assessment
Apo-ipratropium is a key degradant and process impurity in ipratropium bromide formulations. A reversed-phase HPLC method, developed to analyze ipratropium bromide and its related compounds, achieved baseline separation of apo-ipratropium from the active ingredient and other impurities. This method demonstrates linearity for ipratropium bromide from 10 to 1000 μg/mL with a limit of detection of 60 ng/mL, enabling precise quantitation of apo-ipratropium in stability samples [1]. This quantitation is not possible with any other analog.
| Evidence Dimension | Analytical Separation and Quantitation |
|---|---|
| Target Compound Data | Achieves baseline resolution from ipratropium bromide and other related substances; can be accurately quantitated as an impurity. |
| Comparator Or Baseline | Alternative anticholinergics (e.g., tiotropium, atropine) or structurally unrelated compounds. |
| Quantified Difference | Unique retention time and resolution factor; method linearity 10-1000 μg/mL with LOD of 60 ng/mL for the parent drug, enabling specific impurity tracking. |
| Conditions | Reversed-phase HPLC using an acetonitrile/potassium phosphate buffer (100 mM, pH 4.0) gradient mobile phase. |
Why This Matters
This is the fundamental justification for procurement: only apo-ipratropium can serve as the certified reference standard required to validate this specific, stability-indicating HPLC method for ipratropium bromide quality control.
- [1] The separation of ipratropium bromide and its related compounds. (1998). Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 655-662. DOI: 10.1016/S0731-7085(98)00017-X View Source
